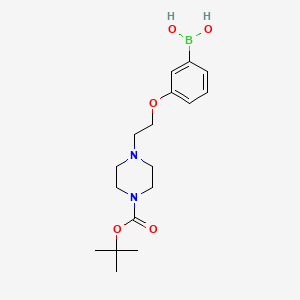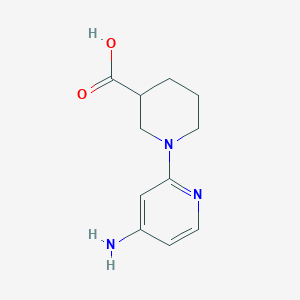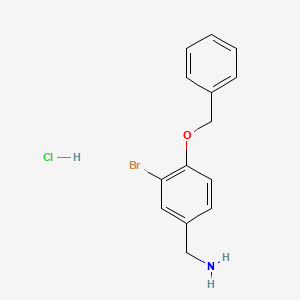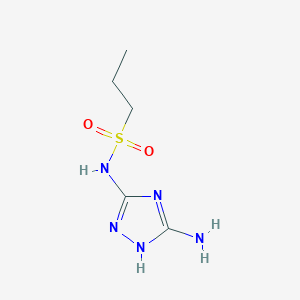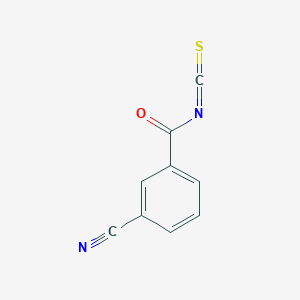
3-Cyanobenzoyl isothiocyanate
Overview
Description
3-Cyanobenzoyl isothiocyanate is a chemical compound with the molecular formula C9H4N2OS. It is a derivative of benzoyl isothiocyanate and contains a cyano group (-CN) attached to the benzene ring. This compound is known for its distinctive reactivity and is used in various scientific research applications.
Mechanism of Action
Target of Action
Isothiocyanates (ITCs), including 3-Cyanobenzoyl isothiocyanate, govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . These targets play a crucial role in maintaining cellular homeostasis and their modulation can lead to significant changes in cellular function.
Mode of Action
The interaction of this compound with its targets results in a variety of cellular changes. It has been observed that ITCs have the ability to regulate transcription factors, signaling pathways, cell cycle, and apoptosis . This regulation can lead to changes in cellular function and behavior, contributing to their well-defined indirect antioxidant and antitumor properties .
Biochemical Pathways
This compound affects several biochemical pathways. Studies have shown that ITCs can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Pharmacokinetics
Inside the body, ITCs are metabolized by the mercapturic acid pathway which includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation . This process affects the bioavailability of this compound, influencing its therapeutic potential.
Result of Action
The molecular and cellular effects of this compound’s action are diverse. Its ability to modulate various cellular targets and pathways can lead to changes in cellular function and behavior. These changes can result in antioxidant activity, inhibition of tumor cell growth, and other health-promoting effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the antioxidant activity of ITCs can vary depending on the ambient temperature
Biochemical Analysis
Biochemical Properties
3-Cyanobenzoyl isothiocyanate plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to inhibit deubiquitinating enzymes such as USP9x and UCH37, which are associated with tumorigenesis . These interactions lead to increased ubiquitination of proteins like Mcl-1 and Bcr-Abl, resulting in their degradation or aggregation. Additionally, this compound can modulate the activity of cytochrome P450 enzymes, proteins involved in antioxidant response, and other cellular targets .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It induces apoptosis in many cancer cell lines by inhibiting cell growth and promoting cell death . This compound also affects cell signaling pathways, such as the Akt and NFκB pathways, leading to reduced cell migration and invasion . Furthermore, this compound influences gene expression by modulating the expression of metastasis-related genes like MMP-2, Twist, and β-catenin . It also impacts cellular metabolism by increasing reactive oxygen species (ROS) generation and causing glutathione depletion .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to deubiquitinating enzymes, inhibiting their activity and leading to increased ubiquitination of target proteins . This compound also interacts with cytochrome P450 enzymes, modulating their activity and affecting the metabolism of various substrates . Additionally, this compound can induce oxidative stress by increasing ROS levels, which in turn affects cellular signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . Long-term exposure to this compound has been shown to cause sustained effects on cellular function, including prolonged inhibition of cell growth and induction of apoptosis . In vitro and in vivo studies have demonstrated that the compound’s effects can persist for several days to weeks, depending on the concentration and exposure duration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth and metastasis without causing significant toxicity . At higher doses, this compound can exhibit genotoxic effects, leading to DNA damage and potential adverse effects . Threshold effects have been observed, where the compound’s efficacy in inhibiting cancer progression increases with dosage up to a certain point, beyond which toxicity becomes a concern .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It is metabolized via the mercapturic acid pathway, which includes conjugation with glutathione, followed by enzymatic degradation and N-acetylation . This compound can also modulate the activity of cytochrome P450 enzymes, affecting the metabolism of various endogenous and exogenous substrates . Additionally, this compound can influence metabolic flux and metabolite levels by altering the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms . Once inside the cells, this compound can bind to various intracellular proteins, affecting its localization and accumulation . This compound can also be distributed to different tissues, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can localize to specific cellular compartments, such as the mitochondria, cytoplasm, and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The subcellular distribution of this compound can affect its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyanobenzoyl isothiocyanate can be synthesized through the reaction of 3-cyanobenzoyl chloride with potassium thiocyanate (KSCN) in an appropriate solvent such as acetonitrile. The reaction typically requires heating under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to increase yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed for industrial production.
Chemical Reactions Analysis
Types of Reactions: 3-Cyanobenzoyl isothiocyanate undergoes various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The isothiocyanate group can be reduced to form thioureas.
Substitution: The cyano group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: 3-Cyanobenzoic acid
Reduction: 3-Cyanobenzyl thiourea
Substitution: N-substituted 3-cyanobenzamides
Scientific Research Applications
3-Cyanobenzoyl isothiocyanate is widely used in scientific research due to its unique reactivity and versatility:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is employed in the study of enzyme inhibitors and as a tool in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Comparison with Similar Compounds
3-Cyanobenzoyl isothiocyanate is compared with other similar compounds to highlight its uniqueness:
Benzoyl Isothiocyanate: Lacks the cyano group, resulting in different reactivity and applications.
Phenyl Isothiocyanate: Similar structure but different electronic properties due to the absence of the cyano group.
4-Cyanobenzoyl Isothiocyanate: Similar reactivity but different position of the cyano group on the benzene ring.
These comparisons help in understanding the distinct properties and applications of this compound.
Properties
IUPAC Name |
3-cyanobenzoyl isothiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N2OS/c10-5-7-2-1-3-8(4-7)9(12)11-6-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKTYQBGGSXELC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N=C=S)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656103 | |
| Record name | 3-Cyanobenzoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100663-26-1 | |
| Record name | 3-Cyanobenzoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyanobenzoyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1531977.png)
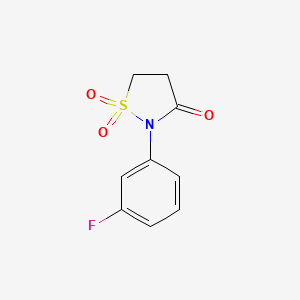
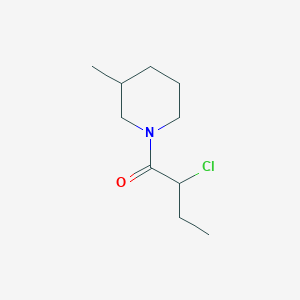
![4-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1531982.png)
![2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride](/img/structure/B1531984.png)
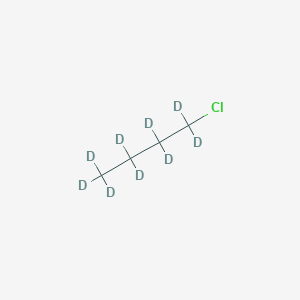
![{4-[Acetyl(methyl)amino]phenoxy}acetic acid](/img/structure/B1531987.png)
